molecular formula C9H3F8NO3 B14047150 1,2-Bis(trifluoromethyl)-5-(difluoromethoxy)-3-nitrobenzene

1,2-Bis(trifluoromethyl)-5-(difluoromethoxy)-3-nitrobenzene

Cat. No.: B14047150
M. Wt: 325.11 g/mol
InChI Key: CDAWTUMUUHJJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(trifluoromethyl)-5-(difluoromethoxy)-3-nitrobenzene is a fluorinated aromatic compound characterized by the presence of trifluoromethyl, difluoromethoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of arynes using [CuCF3] in the presence of an oxidant such as DDQ . This method allows for the rapid construction of 1,2-bis(trifluoromethyl)arenes under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and conditions required. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(trifluoromethyl)-5-(difluoromethoxy)-3-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The trifluoromethyl and difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Reduction: The reduction of the nitro group yields 1,2-Bis(trifluoromethyl)-5-(difluoromethoxy)-3-aminobenzene.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Bis(trifluoromethyl)-5-(difluoromethoxy)-3-nitrobenzene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1,2-Bis(trifluoromethyl)-5-(difluoromethoxy)-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl and difluoromethoxy groups can enhance the compound’s lipophilicity and metabolic stability, while the nitro group can participate in redox reactions. These properties make it a valuable scaffold for the design of bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(trifluoromethyl)benzene: Lacks the difluoromethoxy and nitro groups, resulting in different chemical properties and reactivity.

    1,2-Bis(trifluoromethyl)-4-nitrobenzene: Similar but lacks the difluoromethoxy group, affecting its overall chemical behavior.

    1,2-Bis(trifluoromethyl)-5-methoxy-3-nitrobenzene: Contains a methoxy group instead of a difluoromethoxy group, leading to differences in electronic and steric effects.

Uniqueness

1,2-Bis(trifluoromethyl)-5-(difluoromethoxy)-3-nitrobenzene is unique due to the combination of trifluoromethyl, difluoromethoxy, and nitro groups on the benzene ring. This combination imparts distinct chemical properties, such as high lipophilicity, metabolic stability, and the ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H3F8NO3

Molecular Weight

325.11 g/mol

IUPAC Name

5-(difluoromethoxy)-1-nitro-2,3-bis(trifluoromethyl)benzene

InChI

InChI=1S/C9H3F8NO3/c10-7(11)21-3-1-4(8(12,13)14)6(9(15,16)17)5(2-3)18(19)20/h1-2,7H

InChI Key

CDAWTUMUUHJJKK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)[N+](=O)[O-])OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.